REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][C:9]([CH2:22]C)([CH2:20]C)[CH2:10][N:11]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH3:12])(=[O:6])[CH2:2][C:3]([CH3:5])=O.[NH2:24]/[C:25](/[CH3:31])=[CH:26]\[C:27]([O:29][CH3:30])=[O:28].[F:32][C:33]1[CH:40]=[CH:39][C:38]([N+:41]([O-:43])=[O:42])=[CH:37][C:34]=1[CH:35]=O>CC(O)C>[CH3:5][C:3]1[NH:24][C:25]([CH3:31])=[C:26]([C:27]([O:29][CH3:30])=[O:28])[CH:35]([C:34]2[CH:37]=[C:38]([N+:41]([O-:43])=[O:42])[CH:39]=[CH:40][C:33]=2[F:32])[C:2]=1[C:1]([O:7][CH2:8][C:9]([CH3:20])([CH3:22])[CH2:10][N:11]([CH2:13][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)[CH3:12])=[O:6]
|
Name
|
3-(N-benzyl-N-methylamino)-2,2-diethylpropyl acetoacetate
|
Quantity
|
290 mg
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC(CN(C)CC1=CC=CC=C1)(CC)CC
|
Name
|
|
Quantity
|
15 mg
|
Type
|
reactant
|
Smiles
|
N\C(=C/C(=O)OC)\C
|
Name
|
|
Quantity
|
168 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 10 hours
|
Duration
|
10 h
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
to leave the residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by a column chromatography (n-hexane:ethyl acetate=2:1) on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=C(C(C1C(=O)OCC(CN(C)CC1=CC=CC=C1)(C)C)C1=C(C=CC(=C1)[N+](=O)[O-])F)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 184 mg | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 261.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |